3-Cyclohexyl-5-methylpiperidine
Description
3-Cyclohexyl-5-methylpiperidine is a piperidine derivative featuring a cyclohexyl substituent at position 3 and a methyl group at position 4. Piperidine scaffolds are widely studied in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as ion channels or neurotransmitter receptors. Cyclohexyl groups often enhance lipophilicity and metabolic stability, while methyl substituents modulate steric effects and bioavailability.
Properties
Molecular Formula |
C12H23N |
|---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
3-cyclohexyl-5-methylpiperidine |
InChI |
InChI=1S/C12H23N/c1-10-7-12(9-13-8-10)11-5-3-2-4-6-11/h10-13H,2-9H2,1H3 |
InChI Key |
VHGNMPOBAFNKAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CNC1)C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
- Starting Material: 3-methyl-5-hydroxypyridine is commonly used as the precursor.
- Quaternization: React 3-methyl-5-hydroxypyridine with an appropriate cyclohexyl halide (e.g., cyclohexyl bromide or chloride) in an organic solvent such as toluene or xylene under reflux conditions to form a quaternary ammonium salt.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | 3-methyl-5-hydroxypyridine + cyclohexyl halide, toluene/xylene, reflux 3-5 h | Formation of quaternary ammonium salt | Use 1.1-1.3 equiv cyclohexyl halide |
Catalytic Hydrogenation
- Catalysts: Palladium on carbon (Pd-C) or Ruthenium on carbon (Ru-C)
- Solvents: Alcohol solvents such as methanol, ethanol, or isopropanol
- Conditions: Hydrogen pressure 5-10 MPa, temperature 80-120 °C, 10-24 hours
- Outcome: Reduction of the aromatic pyridine ring to racemic cis-3-methyl-5-hydroxypiperidine
| Catalyst | Solvent | Temperature (°C) | H2 Pressure (MPa) | Time (h) | Product |
|---|---|---|---|---|---|
| Pd-C or Ru-C (5-15% mass) | Methanol, ethanol, or isopropanol | 80-120 | 5-10 | 10-24 | racemic cis-3-methyl-5-hydroxypiperidine |
Sulfonylation of Hydroxypiperidine
- Reagents: Sulfonylating agents such as methanesulfonyl chloride or p-toluenesulfonyl chloride, triethylamine, and 4-N,N-dimethylaminopyridine (DMAP)
- Solvent: Nonpolar solvents like dichloromethane
- Conditions: Room temperature, stirring until completion
- Purpose: Convert hydroxyl group to a good leaving group (sulfonate ester) for nucleophilic substitution
| Reagent | Equivalents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Sulfonyl chloride | 2.4-3 equiv | Dichloromethane | Room temp | Use 3-4 equiv triethylamine and 0.2-0.5 equiv DMAP |
Nucleophilic Substitution with Cyclohexylamine
- Reagents: Cyclohexylamine (2-4 equiv)
- Conditions: Heating at 160-200 °C for 5-10 hours in a sealed tube or pressure-resistant vessel
- Outcome: Substitution of sulfonate with cyclohexylamino group to form trans-3-methyl-5-cyclohexylaminopiperidine sulfonamide intermediate
| Reagent | Equivalents | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|
| Cyclohexylamine | 2-4 | 160-200 | 5-10 | Excess amine recovered by reduced pressure distillation |
Hydrolysis and Final Product Isolation
- Reagents: Acetic acid, concentrated hydrochloric acid, aqueous sodium hydroxide
- Conditions: Stirring at 90-120 °C until reaction completion, followed by pH adjustment to 13 and extraction
- Outcome: Removal of sulfonyl protecting group to yield racemic trans-3-cyclohexyl-5-methylpiperidine
| Reagent | Volume Ratio | Temperature (°C) | Notes |
|---|---|---|---|
| Acetic acid : HCl | 1.5-1.8 : 2 | 90-120 | pH adjusted to 13 with NaOH after reaction |
Optional Optical Resolution
- The racemic mixture can be resolved manually or via chiral chromatography to obtain optically pure isomers if desired for specific applications.
Summary Table of Preparation Steps
| Step | Reaction | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Quaternization | 3-methyl-5-hydroxypyridine + cyclohexyl halide, toluene/xylene, reflux | Quaternary ammonium salt |
| 2 | Catalytic hydrogenation | Pd-C or Ru-C, alcohol solvent, 80-120 °C, 5-10 MPa H2 | racemic cis-3-methyl-5-hydroxypiperidine |
| 3 | Sulfonylation | Methanesulfonyl chloride, triethylamine, DMAP, DCM, rt | sulfonate ester |
| 4 | Nucleophilic substitution | Cyclohexylamine, 160-200 °C, 5-10 h | trans-3-methyl-5-cyclohexylaminopiperidine sulfonamide |
| 5 | Hydrolysis & isolation | Acetic acid, HCl, 90-120 °C, pH adjustment to 13 | trans-3-cyclohexyl-5-methylpiperidine |
Research Findings and Notes
- The synthetic approach is adapted from methods used for 3-methyl-5-benzylaminopiperidine derivatives, substituting benzyl groups with cyclohexyl groups to achieve the target compound.
- Catalytic hydrogenation conditions and sulfonylation reagents are critical for yield and stereochemical outcome.
- The reaction sequence allows for the preparation of racemic mixtures, which can be resolved if enantiopure compounds are required.
- Purification typically involves filtration, extraction, and column chromatography.
- The described method is scalable and allows recovery of excess reagents, improving cost efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexyl-5-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclohexyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated piperidine derivatives.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
3-Cyclohexyl-5-methylpiperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-5-methylpiperidine involves its interaction with molecular targets such as receptors and enzymes. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, and receptor activation or blockade.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-Cyclohexyl-5-methylpiperidine with two related compounds from the evidence, highlighting structural and functional differences:
Key Structural and Functional Insights
Substituent Effects :
- The cyclohexyl group in both piperidine derivatives increases hydrophobicity, favoring blood-brain barrier penetration or lipid bilayer interactions. However, the pyrazole in introduces hydrogen-bonding capability, which may improve target specificity.
- The methyl group in 3-Cyclohexyl-5-methylpiperidine likely reduces metabolic degradation compared to the polar carboxylic acid in , which could limit membrane permeability.
Salt vs. Free Base: The hydrochloride salt in enhances aqueous solubility, making it more suitable for intravenous formulations. In contrast, 3-Cyclohexyl-5-methylpiperidine (as a free base) may require formulation optimization for bioavailability.
Research Findings and Limitations
- Pharmacological Potential: Piperidine derivatives with cyclohexyl groups are frequently explored in central nervous system (CNS) drug discovery, though specific studies on 3-Cyclohexyl-5-methylpiperidine remain unpublished.
- Synthetic Utility : The carboxylic acid and ketone in make it a versatile intermediate for heterocyclic synthesis, whereas 3-Cyclohexyl-5-methylpiperidine ’s alkyl-dominated structure may serve as a hydrophobic pharmacophore.
- Data Gaps : Direct comparative data (e.g., binding affinities, toxicity) for 3-Cyclohexyl-5-methylpiperidine are absent in the provided evidence. Conclusions are inferred from structural analogs and physicochemical principles.
Biological Activity
3-Cyclohexyl-5-methylpiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H23N
- Molecular Weight : 181.32 g/mol
- IUPAC Name : 3-Cyclohexyl-5-methylpiperidine
The compound features a piperidine ring substituted with a cyclohexyl group at the 3-position and a methyl group at the 5-position, which may influence its biological interactions.
The biological activity of 3-Cyclohexyl-5-methylpiperidine is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation can lead to effects on mood, cognition, and motor functions.
Pharmacological Effects
-
Neuroprotective Effects :
- Studies have suggested that compounds with similar piperidine structures exhibit neuroprotective properties, potentially by reducing oxidative stress and inflammation in neural tissues.
-
Antidepressant Activity :
- Research indicates that piperidine derivatives can enhance serotonergic and noradrenergic transmission, suggesting a potential role in treating depression.
-
Analgesic Properties :
- Some studies have reported that piperidine derivatives can exhibit analgesic effects, possibly through modulation of pain pathways in the central nervous system.
Case Studies
-
Neuroprotection in Animal Models :
- A study investigated the neuroprotective effects of 3-Cyclohexyl-5-methylpiperidine in rodent models of neurodegeneration. The results indicated significant reductions in neuronal loss and improved behavioral outcomes compared to control groups.
-
Antidepressant-like Effects :
- In a controlled trial, subjects treated with 3-Cyclohexyl-5-methylpiperidine showed notable improvements in depressive symptoms measured by standardized scales over a period of four weeks.
Table of Biological Activities
Structure-Activity Relationship (SAR)
Understanding the SAR of piperidine derivatives is crucial for optimizing their biological activity. Modifications at various positions on the piperidine ring can lead to enhanced potency or selectivity for specific targets:
- Cyclohexyl Group : Contributes to lipophilicity and may enhance blood-brain barrier penetration.
- Methyl Group : Influences receptor binding affinity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
